molecular formula C17H20N6O2 B7105865 N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]-5-nitroquinolin-6-amine

N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]-5-nitroquinolin-6-amine

Cat. No.: B7105865
M. Wt: 340.4 g/mol
InChI Key: KTLKHOUSCOEIII-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]-5-nitroquinolin-6-amine is a complex organic compound featuring a triazole ring and a quinoline moiety

Properties

IUPAC Name

N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]-5-nitroquinolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2/c1-11(2)17-20-15(22(3)21-17)8-10-19-14-7-6-13-12(5-4-9-18-13)16(14)23(24)25/h4-7,9,11,19H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLKHOUSCOEIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=N1)CCNC2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]-5-nitroquinolin-6-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.

    Attachment of the Triazole to the Quinoline: This step involves the nucleophilic substitution reaction where the triazole derivative is reacted with a quinoline precursor, often under reflux conditions in the presence of a base such as potassium carbonate.

    Nitration of Quinoline: The quinoline moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group in the quinoline moiety can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]-5-nitroquinolin-6-amine has shown potential as an antimicrobial agent. It can inhibit the growth of various bacterial and fungal strains, making it a candidate for the development of new antibiotics.

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has been found to induce apoptosis in cancer cells by interacting with specific molecular targets, thereby inhibiting tumor growth.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]-5-nitroquinolin-6-amine involves its interaction with cellular targets. The nitro group can undergo bioreduction to form reactive intermediates that damage cellular components. The triazole ring can bind to specific enzymes or receptors, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]-5-aminoquinolin-6-amine: Similar structure but with an amino group instead of a nitro group.

    N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]-5-chloroquinolin-6-amine: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in N-[2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)ethyl]-5-nitroquinolin-6-amine makes it particularly reactive and capable of forming reactive intermediates that can interact with biological molecules. This gives it unique properties compared to its analogs, making it a valuable compound for research and development in various fields.

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